Coelenterazine e

概要

説明

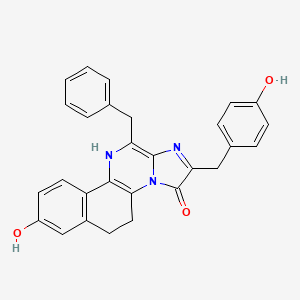

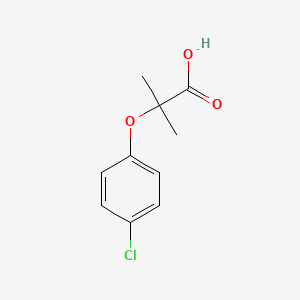

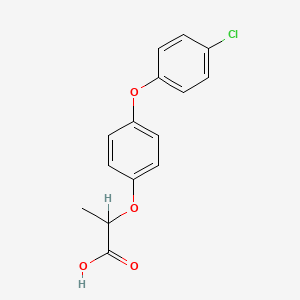

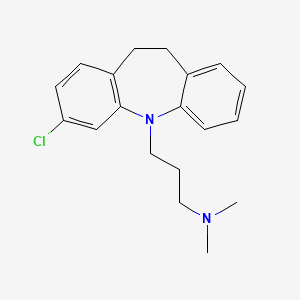

Coelenterazine e, also known as e-Coelenterazine or Coelenterazine-E (e-CTZ), is a synthetic analogue of native Coelenterazine . It has an additional ethyl group, forming an additional ring system . It is known that Renilla muelleri Luciferase shows an increase of 750% in initial intensity and 137% in total light using e-Coelenterazine compared to native Coelenterazine .

Molecular Structure Analysis

The molecular structure of Coelenterazine e involves local excitations involving the pyrazine ring . Theoretical calculations indicate that the observed excited state transitions result from these local excitations .

Chemical Reactions Analysis

Coelenterazine e, like its native form, is capable of both chemiluminescence (when triggered by reactive oxygen species or in aprotic solvents) and bioluminescence (when in the presence of photoproteins or luciferase enzymes) .

Physical And Chemical Properties Analysis

Coelenterazine e shows similar emission spectra in aqueous solution, but with different fluorescence quantum yields . A blue shift in emission in other solvents is also verified . The fluorescence quantum yield of the brominated analog is particularly sensitive to changes in solvent, which indicates that this compound has potential use as a microenvironment fluorescence probe .

科学的研究の応用

Bioluminescent Imaging

Coelenterazine e is extensively used in bioluminescent imaging . This application allows researchers to visualize and track biological processes in live cells and organisms in real time. The substrate’s reaction with luciferase enzymes produces light, which can be detected using sensitive imaging equipment. This method is particularly useful for studying gene expression, infection progression, and tumor growth .

Analytical Biochemistry

In analytical biochemistry , coelenterazine e serves as a sensitive reporter molecule. It’s used in assays to measure enzyme activities, protein-protein interactions, and calcium ion concentrations. The high sensitivity of coelenterazine e-based assays makes them ideal for detecting low-abundance biomolecules .

Environmental Monitoring

Researchers employ coelenterazine e in environmental monitoring to detect pollutants and toxins. Bioluminescent systems using this substrate can indicate the presence of harmful substances by a decrease in light output, providing a rapid and cost-effective method for environmental assessment .

Drug Discovery

In drug discovery , coelenterazine e-based bioluminescent assays are used for high-throughput screening of potential drug candidates. These assays can quickly identify compounds that modulate enzyme activity or protein interactions, accelerating the drug development process .

Synthetic Biology

Synthetic biology: utilizes coelenterazine e to engineer organisms with novel bioluminescent properties. By integrating luciferase genes and coelenterazine e into microbial or plant genomes, scientists can create living sensors or produce light in patterns for various applications .

Fundamental Research

Coelenterazine e is a tool in fundamental research to study the mechanisms of bioluminescence. By experimenting with different variants of coelenterazine and luciferases, researchers can explore the biochemical pathways and structural features that enable bioluminescence .

Medical Diagnostics

In medical diagnostics , coelenterazine e is part of assays designed to detect specific biomarkers. These bioluminescent assays offer a non-invasive and highly sensitive alternative for diagnosing diseases, monitoring therapy efficacy, and predicting patient outcomes .

Neuroscience

Lastly, in neuroscience , coelenterazine e is used to monitor neural activity. Bioluminescent calcium indicators based on coelenterazine e can track calcium fluxes in neurons, providing insights into neural signaling and brain function .

作用機序

Target of Action

Coelenterazine e, a derivative of coelenterazine, is primarily targeted towards various luciferases such as Renilla reniformis luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins, including aequorin, and obelin . These enzymes catalyze the oxidation of coelenterazine e, a reaction that is essential for the bioluminescence observed in many marine organisms .

Mode of Action

The mode of action of coelenterazine e involves its interaction with these luciferases. The luciferases catalyze the oxidation of coelenterazine e, resulting in the production of an excited state intermediate . This intermediate then emits light as it returns to the ground state . This chemiluminescent reaction is what gives rise to the bioluminescent properties of coelenterazine e .

Biochemical Pathways

The primary biochemical pathway affected by coelenterazine e is the bioluminescence pathway. The oxidation of coelenterazine e by luciferases leads to the production of an excited state intermediate . This intermediate then emits light as it returns to the ground state . This process is a key part of the bioluminescence observed in many marine organisms .

Pharmacokinetics

It is known that coelenterazine e can react with oxygen to produce light, a property that is utilized in many chemiluminescent and bioluminescent applications .

Result of Action

The primary result of the action of coelenterazine e is the production of light. This is achieved through the oxidation of coelenterazine e by luciferases, leading to the production of an excited state intermediate . This intermediate then emits light as it returns to the ground state . This light emission is a key part of the bioluminescence observed in many marine organisms .

Action Environment

The action of coelenterazine e is influenced by various environmental factors. For instance, the presence of oxygen is essential for the oxidation of coelenterazine e and the subsequent production of light . Additionally, the presence of luciferases is required for the oxidation of coelenterazine e . The action of coelenterazine e is also influenced by the specific environment of marine organisms, where it is primarily found .

Safety and Hazards

将来の方向性

The development of coelenterazine-type bioluminescence-induced photosensory domain-based probes has been applied in the imaging, sensing, and control of cellular activities, signaling pathways, and synthetic genetic circuits in vitro and in vivo . This strategy can not only shed light on the mechanisms of diseases but also promote interrelated therapy development .

特性

IUPAC Name |

16-benzyl-13-[(4-hydroxyphenyl)methyl]-11,14,17-triazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-5,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O3/c32-20-9-6-18(7-10-20)15-24-28(34)31-25-13-8-19-16-21(33)11-12-22(19)26(25)29-23(27(31)30-24)14-17-4-2-1-3-5-17/h1-7,9-12,16,32-34H,8,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCAVVZKPQNLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=C1C=C(C=C3)O)N=C(C4=NC(=C(N24)O)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564439 | |

| Record name | 12-Benzyl-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-5,11-dihydrobenzo[f]imidazo[1,2-a]quinoxalin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coelenterazine e | |

CAS RN |

114496-02-5 | |

| Record name | 12-Benzyl-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-5,11-dihydrobenzo[f]imidazo[1,2-a]quinoxalin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)